molecular formula C8H12ClN3O2S B2870326 2-(2-Aminopyridin-4-yl)-1lambda6,2-thiazolidine-1,1-dione hydrochloride CAS No. 2172055-16-0

2-(2-Aminopyridin-4-yl)-1lambda6,2-thiazolidine-1,1-dione hydrochloride

Cat. No.: B2870326
CAS No.: 2172055-16-0
M. Wt: 249.71
InChI Key: WSBPBVMGRRXBMM-UHFFFAOYSA-N
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Description

2-(2-Aminopyridin-4-yl)-1lambda6,2-thiazolidine-1,1-dione hydrochloride is a chemical compound with significant potential in various scientific and industrial applications. This compound is characterized by its unique structure, which includes a pyridine ring, a thiazolidine ring, and a dione group, making it a versatile molecule in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Aminopyridin-4-yl)-1lambda6,2-thiazolidine-1,1-dione hydrochloride typically involves the reaction of 2-aminopyridine with appropriate reagents to form the thiazolidine ring. The reaction conditions include the use of strong bases or acids, depending on the specific synthetic route chosen.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound's structure and enhancing its properties for specific applications.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles and electrophiles under controlled conditions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, which can be further utilized in research and development.

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a building block for the synthesis of more complex molecules. Its reactivity and structural features make it a valuable intermediate in organic synthesis.

Biology: In biological research, 2-(2-Aminopyridin-4-yl)-1lambda6,2-thiazolidine-1,1-dione hydrochloride can be used to study enzyme inhibition and protein interactions. Its ability to bind to specific biological targets makes it a useful tool in understanding biological processes.

Medicine: In the medical field, this compound has potential applications in drug discovery and development. Its structural similarity to other biologically active molecules allows it to be used as a lead compound for the design of new therapeutic agents.

Industry: In industry, this compound can be used in the production of various chemicals and materials. Its versatility and reactivity make it suitable for a wide range of applications, including the manufacture of pharmaceuticals, agrochemicals, and other specialty chemicals.

Comparison with Similar Compounds

  • 2-Aminopyridine: A simpler analog with similar biological activity.

  • Thiazolidinediones: A class of compounds with similar thiazolidine rings, often used in diabetes treatment.

  • Pyridinylimidazole-type inhibitors: Compounds with similar pyridine and imidazole rings, used in kinase inhibition.

Uniqueness: 2-(2-Aminopyridin-4-yl)-1lambda6,2-thiazolidine-1,1-dione hydrochloride stands out due to its unique combination of functional groups and its potential for diverse applications. Its ability to undergo various chemical reactions and its biological activity make it a valuable compound in scientific research and industry.

This comprehensive overview highlights the significance of this compound in various fields. Its unique structure and versatile properties make it an important compound for future research and development.

Properties

IUPAC Name

4-(1,1-dioxo-1,2-thiazolidin-2-yl)pyridin-2-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O2S.ClH/c9-8-6-7(2-3-10-8)11-4-1-5-14(11,12)13;/h2-3,6H,1,4-5H2,(H2,9,10);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSBPBVMGRRXBMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(S(=O)(=O)C1)C2=CC(=NC=C2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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